4-(三氟甲基)嘧啶-2-甲酸甲酯

描述

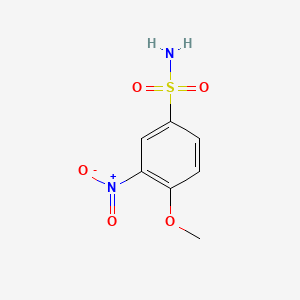

“Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate” is a heterocyclic compound with a pyrimidine ring and a carboxylate group. It is used as a pharmaceutical intermediate . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds, which include “Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate”, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate” was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .科学研究应用

- Crop Protection : TFMP derivatives are widely used to protect crops from pests. The first TFMP derivative introduced to the agrochemical market was Fluazifop-butyl, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceuticals

TFMP derivatives also find applications in the pharmaceutical industry:

- Drug Development : Several pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of TFMP derivatives .

- Antitumor Activity : Trifluoromethyl-containing polysubstituted pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against human tumor cell lines. These compounds hold potential as effective antitumor drugs .

- Antiviral Properties : Pyrimidine derivatives, including TFMP, have demonstrated antiviral activity .

- Neuroprotection and Anti-Inflammatory Activity : A triazole-pyrimidine hybrid exhibited neuroprotection and anti-inflammatory effects on human microglia and neuronal cell models .

- Divalent Complexes of Platinum : TFMP derivatives have been used in the preparation of novel half-lantern divalent complexes of platinum .

安全和危害

“Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

作用机制

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards certain enzymes .

Mode of Action

The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Biochemical Pathways

It’s worth noting that pyrimidine derivatives have been used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (iam) chromatographic stationary phase .

Pharmacokinetics

The compound is a liquid at room temperature with a density of 1491 g/mL at 25 °C . This could potentially influence its absorption and distribution in the body.

Result of Action

It’s worth noting that compounds with a trifluoromethyl group have shown improved drug potency towards certain enzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . It’s also important to note that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-14-6(13)5-11-3-2-4(12-5)7(8,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXUGQFBBXTRCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

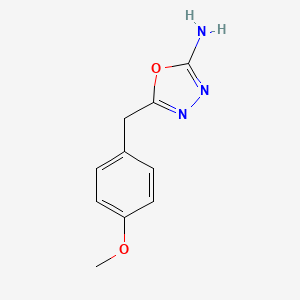

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3022560.png)

![N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine](/img/structure/B3022566.png)

![2-[(4-Methoxyphenyl)methyl]azepane](/img/structure/B3022567.png)